molecular formula C14H14INO4S B4233540 N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide

N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide

Cat. No.: B4233540
M. Wt: 419.24 g/mol
InChI Key: ZGHFIGGFZDGBPJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide: is an organic compound that features both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,4-dimethoxyaniline: This can be achieved by methylation of 2,4-dihydroxyaniline.

    Formation of 2,4-dimethoxyphenylamine: The 2,4-dimethoxyaniline is then reacted with sulfonyl chloride to form the sulfonamide.

    Iodination: The final step involves the iodination of the benzene ring using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The aromatic rings in N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide can undergo electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Coupling Reactions: The iodine atom makes it a suitable candidate for coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

    Coupling Reactions: Biaryl compounds formed through the coupling of the aromatic rings.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its ability to undergo coupling reactions.

Biology and Medicine:

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to its sulfonamide group.

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide in biological systems is primarily through its interaction with enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to antibacterial effects.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-bromobenzenesulfonamide
  • N-(2,4-dimethoxyphenyl)-4-chlorobenzenesulfonamide
  • N-(2,4-dimethoxyphenyl)-4-fluorobenzenesulfonamide

Uniqueness: The presence of the iodine atom in N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide makes it particularly suitable for coupling reactions, which is a distinct advantage over its bromine, chlorine, and fluorine analogs. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and stability of the compound.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHFIGGFZDGBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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